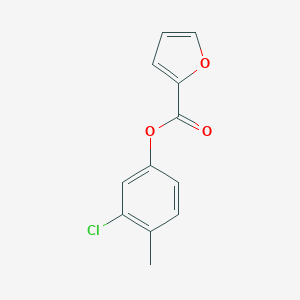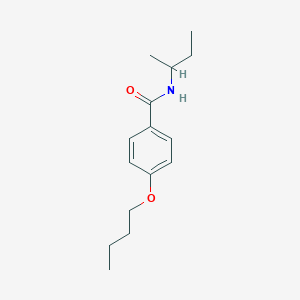![molecular formula C18H19N3O2 B267240 N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, commonly known as PP2A inhibitor, is a chemical compound that is widely used in scientific research for its ability to inhibit protein phosphatase 2A (PP2A) activity. PP2A is an important enzyme that plays a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of PP2A activity by PP2A inhibitor has been shown to have a significant impact on various cellular processes and is a promising area of research for the development of new drugs.
Mécanisme D'action
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor works by binding to the catalytic subunit of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea, thereby inhibiting its activity. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffold subunit, and a regulatory subunit. The catalytic subunit is responsible for the enzymatic activity of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. Inhibition of the catalytic subunit by N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor leads to the accumulation of phosphorylated proteins, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been shown to have a significant impact on various cellular processes, including cell growth, proliferation, and differentiation. It has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has also been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor is a valuable tool for studying the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes. It is easy to use and has a high degree of specificity for the catalytic subunit of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. However, N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has some limitations, including its potential toxicity and the possibility of off-target effects.
Orientations Futures
There are many future directions for the use of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor in scientific research. One area of research is the development of new drugs that target N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea for the treatment of cancer, neurodegenerative diseases, and viral infections. Another area of research is the study of the molecular mechanisms of various drugs and their interactions with N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can also be used to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes and to identify new targets for drug development.
Méthodes De Synthèse
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor can be synthesized using various methods, including the reaction of N-phenylurea with pyrrolidine-1-carbonyl chloride and 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor.
Applications De Recherche Scientifique
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been extensively used in scientific research to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in various cellular processes. It has been shown to have a significant impact on cell growth, proliferation, and differentiation. N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea inhibitor has been used to study the role of N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea in cancer, neurodegenerative diseases, and viral infections. It has also been used to study the molecular mechanisms of various drugs and their interactions with N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea.
Propriétés
Nom du produit |
N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-11-4-5-12-21)14-7-6-10-16(13-14)20-18(23)19-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H2,19,20,23) |
Clé InChI |
JIFQZBBGANOPIZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)






![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)